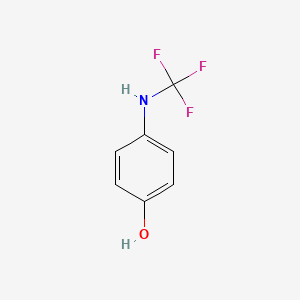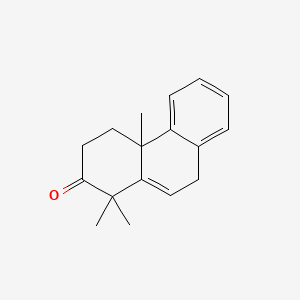
2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl-: is an organic compound belonging to the phenanthrenone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the phenanthrenone core through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Formation of ketones, alcohols, or carboxylic acids.
Reduced Derivatives: Fully hydrogenated phenanthrenone derivatives.
Substituted Derivatives: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers or materials for enhanced properties.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Dyes and Pigments: Used in the production of dyes and pigments for various applications.
Organic Electronics: Incorporated into organic electronic devices for improved performance.
Wirkmechanismus
The mechanism of action of 2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and molecular targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A parent compound with a similar core structure but lacking the specific substitutions.
Phenanthrenone Derivatives: Compounds with different substituents on the phenanthrenone core.
Uniqueness
2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- is unique due to its specific tetrahydro and trimethyl substitutions, which may confer distinct chemical and physical properties compared to other phenanthrenone derivatives.
Eigenschaften
CAS-Nummer |
53603-15-9 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1,1,4a-trimethyl-4,9-dihydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-8-12-6-4-5-7-13(12)17(14,3)11-10-15(16)18/h4-7,9H,8,10-11H2,1-3H3 |
InChI-Schlüssel |
POIURCLGDUTVQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCC2(C1=CCC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


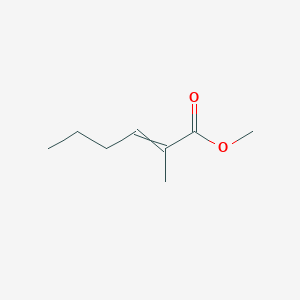

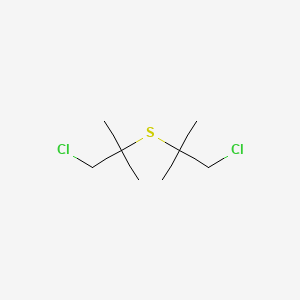
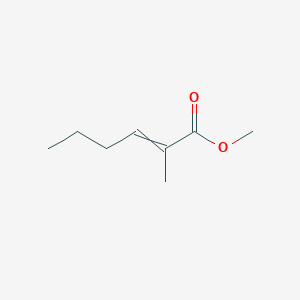
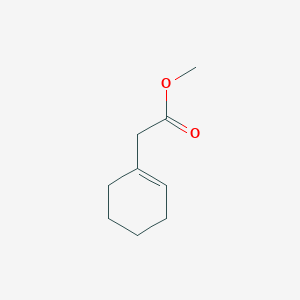

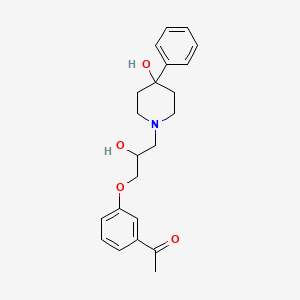
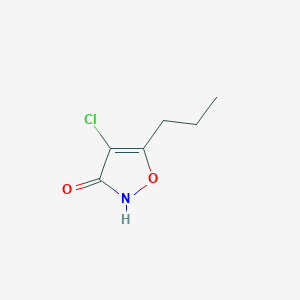

![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)

